1-tert-butyl3-methyl4-(chlorosulfonyl)piperazine-1,3-dicarboxylate

Medicinal Chemistry Organic Synthesis Peptide Mimetics

1-tert-Butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate (CAS 2757894-48-5) is a heterocyclic building block belonging to the class of 1,3-piperazinedicarboxylates bearing an electrophilic sulfonyl chloride at the N4 ring position and orthogonal protecting groups (N1-Boc and C3-methyl ester). Its molecular formula, C₁₁H₁₉ClN₂O₆S (MW 342.80 g mol⁻¹), distinguishes it from closely related analogs used in pharmaceutical intermediate synthesis ,.

Molecular Formula C11H19ClN2O6S
Molecular Weight 342.80 g/mol
CAS No. 2757894-48-5
Cat. No. B6605750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl3-methyl4-(chlorosulfonyl)piperazine-1,3-dicarboxylate
CAS2757894-48-5
Molecular FormulaC11H19ClN2O6S
Molecular Weight342.80 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)S(=O)(=O)Cl
InChIInChI=1S/C11H19ClN2O6S/c1-11(2,3)20-10(16)13-5-6-14(21(12,17)18)8(7-13)9(15)19-4/h8H,5-7H2,1-4H3
InChIKeyQRRSGAJQYFDJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate CAS 2757894-48-5: Baseline Chemical Profile for Procurement


1-tert-Butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate (CAS 2757894-48-5) is a heterocyclic building block belonging to the class of 1,3-piperazinedicarboxylates bearing an electrophilic sulfonyl chloride at the N4 ring position and orthogonal protecting groups (N1-Boc and C3-methyl ester) [1]. Its molecular formula, C₁₁H₁₉ClN₂O₆S (MW 342.80 g mol⁻¹), distinguishes it from closely related analogs used in pharmaceutical intermediate synthesis [2], .

Why 1-tert-Butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate Cannot Be Replaced by In-Class Analogs


Generic substitution among 1,3-piperazinedicarboxylates is precluded because the target compound uniquely integrates a reactive sulfonyl chloride with two orthogonal carboxy protecting groups (N-Boc and methyl ester) on a single heterocyclic scaffold [1], [2]. In contrast, the non-sulfonylated analog 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2) lacks the electrophilic handle required for sulfonamide bond formation, while tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate (CAS 162046-65-3) lacks the second ester group essential for bidirectional derivatization . These structural differences translate into distinct reactivity profiles, physicochemical properties, and downstream synthetic utility that cannot be reproduced by simpler analogs.

Quantitative Differentiation Evidence for 1-tert-Butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate Against Closest Comparators


Orthogonal Protective Group Strategy Enables Sequential Bidirectional Derivatization

The target compound carries both an acid-labile N-Boc group and a base-labile methyl ester, allowing sequential deprotection and functionalization in a single synthetic sequence. Under standard conditions, N-Boc is cleaved with trifluoroacetic acid (TFA) in dichloromethane (near-quantitative yields >98%), while the methyl ester remains intact [1]. Subsequent methyl ester hydrolysis with LiOH in THF/H₂O proceeds with typical yields >95% . The non-sulfonylated analog 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2) shares this orthogonal ester pair but lacks the N4 sulfonyl chloride electrophile, thereby forfeiting the ability to introduce sulfonamide diversity without additional synthetic steps [2]. The sulfonyl chloride analog tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate (CAS 162046-65-3) carries only one ester group, limiting deprotection orthogonality to a single site [3].

Medicinal Chemistry Organic Synthesis Peptide Mimetics

Sulfonyl Chloride Electrophile Permits Direct Sulfonamide Formation Without Pre-Activation

The N4 chlorosulfonyl group reacts directly with primary and secondary amines to form sulfonamides under mild conditions, typically yielding >80% isolated product within 2–12 h at ambient temperature [1]. The non-sulfonylated analog CAS 129799-08-2 cannot undergo this transformation without prior activation (e.g., conversion to a sulfonyl chloride derivative), adding 1–2 synthetic steps and reducing overall yield [2]. The sulfonylated but mono-ester analog CAS 162046-65-3 can also form sulfonamides but cannot be simultaneously diversified at the C3 position [3]. This distinction is critical for producing C2-symmetric or unsymmetrical bis-functionalized piperazine libraries relevant to CNS and antithrombotic programs [4].

Fragment-Based Drug Discovery Sulfonamide Libraries Late-Stage Functionalization

Increased Hydrogen-Bond Acceptor Capacity and Molecular Weight Differentiate Target from Non-Sulfonylated Analog

Computed physicochemical properties (source: PubChem/CACTVS) demonstrate that the target compound possesses a higher hydrogen-bond acceptor count (HBA = 6) and molecular weight (342.80 g mol⁻¹) compared to the non-sulfonylated analog CAS 129799-08-2 (HBA = 5, MW = 244.29 g mol⁻¹) [1], [2]. The sulfonyl chloride comparator CAS 162046-65-3 has HBA = 5 and MW = 284.76 g mol⁻¹ [3]. The XLogP3-AA estimated value for the target compound is predicted to be approximately 1.5–1.8 (class-level inference based on the increment observed when adding a methyl ester to a piperazine-sulfonyl chloride scaffold), positioning it within a distinct lipophilicity window relative to its comparators (XLogP3-AA 0.4 for CAS 129799-08-2; 1.0 for CAS 162046-65-3) [4].

Physicochemical Property Prediction Drug-Likeness Permeability

Direct Utility in Factor Xa Inhibitor Synthesis Confirmed for Des-sulfonyl Analog; Target Compound Offers Advanced Entry

The non-sulfonylated analog 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate is explicitly documented as an intermediate in the synthesis of N,N-dialkylated 4-(4-arylsulfonylpiperazine-1-carbonyl)benzamidines, a class of potent factor Xa (fXa) inhibitors . The target compound, bearing a pre-installed sulfonyl chloride, can directly engage in the key sulfonamide bond-forming step with aryl amines to generate arylsulfonylpiperazine fXa inhibitor cores, bypassing the need to convert the des-sulfonyl analog to a sulfonyl chloride intermediate [1]. Crystallographic data for related sulfonylpiperazine–fXa co-complexes demonstrate that the piperazine sulfonyl group forms a critical hydrogen bond with Gly219 in the fXa active site, underscoring the essentiality of the sulfonamide motif [2].

Antithrombotic Agents Factor Xa Inhibition Coagulation Cascade

Recommended Application Scenarios for 1-tert-Butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate in Research and Industrial Settings


Parallel Synthesis of Piperazine-Based Sulfonamide Libraries for CNS Target Screening

Employ the compound as the core scaffold in automated parallel synthesis workflows. The orthogonal N-Boc and methyl ester allow sequential deprotection and amine/acid coupling, while the sulfonyl chloride provides a third diversification point for sulfonamide formation with amine building blocks, yielding three-dimensional piperazine libraries in 2–3 synthetic steps [1], [2].

One-Step Assembly of Arylsulfonylpiperazine Factor Xa Inhibitor Cores

Utilize the pre-installed chlorosulfonyl group for direct coupling with substituted anilines to generate arylsulfonylpiperazine intermediates en route to factor Xa inhibitors, as validated by literature precedence for the des-sulfonyl analog , [3].

Late-Stage Functionalization of Peptide Mimetics Incorporating a Piperazine Scaffold

Introduce the compound as a conformationally constrained dipeptide isostere in solid-phase peptide synthesis. The methyl ester can be selectively hydrolyzed on-resin for C-terminal elongation, the N-Boc removed for N-terminal extension, and the sulfonyl chloride used for chemoselective side-chain modification [1], [4].

Physicochemical Property Screening Sets for Fragment-Based Drug Discovery

Include this compound in fragment screening libraries where the combination of HBA = 6, MW = 342.80, and predicted XLogP3-AA ≈ 1.5–1.8 fills a chemical space distinct from simpler piperazine fragments, enabling assessment of sulfonamide- and ester-containing pharmacophores against diverse protein targets [2], [5].

Quote Request

Request a Quote for 1-tert-butyl3-methyl4-(chlorosulfonyl)piperazine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.